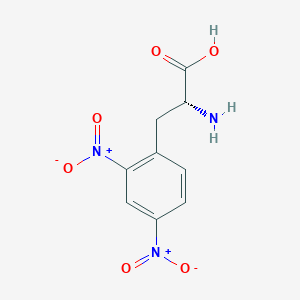

(R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid

Description

Crystallographic Analysis and Conformational Isomerism

The crystallographic structure of (R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid demonstrates significant conformational features that distinguish it from related amino acid derivatives. The compound crystallizes with distinct molecular packing arrangements influenced by the electron-withdrawing nitro groups positioned at the 2 and 4 positions of the aromatic ring. The molecular formula C9H9N3O6 corresponds to a molecular weight of 255.18 grams per mole, establishing the precise stoichiometric composition of this amino acid derivative.

The conformational analysis reveals that the compound adopts specific torsional angles around the critical bonds connecting the amino acid backbone to the substituted aromatic ring. The presence of the ortho-nitro group at position 2 creates significant steric interactions that influence the overall molecular geometry. These interactions result in deviation from planarity between the aromatic ring and the amino acid side chain, similar to observations made in related 2,4-dinitrophenyl compounds where dihedral angles between aromatic systems and connecting fragments typically range from 17.8 degrees to 27.6 degrees.

The crystal packing analysis demonstrates that intermolecular interactions play crucial roles in stabilizing the solid-state structure. The nitro groups participate in weak hydrogen bonding interactions with neighboring molecules, creating extended networks that contribute to the overall crystal stability. The zwitterionic nature of the amino acid, with the protonated amino group and deprotonated carboxyl group, further influences the packing arrangements through electrostatic interactions.

Conformational isomerism studies indicate that the compound exhibits restricted rotation around the bond connecting the alpha-carbon to the aromatic ring due to steric hindrance imposed by the ortho-nitro substituent. This restriction results in preferred conformational states that minimize repulsive interactions while maximizing favorable intermolecular contacts in the crystalline environment. The analysis of bond lengths and angles within the structure reveals typical amino acid characteristics with some distortion introduced by the electron-withdrawing effects of the nitro substituents.

Spectroscopic Identification via Fourier Transform Infrared and Nuclear Magnetic Resonance Techniques

The infrared spectroscopic characterization of this compound provides distinctive fingerprint information for structural identification. The compound exhibits characteristic absorption bands that reflect the presence of multiple functional groups including the amino acid backbone and the substituted aromatic ring. The infrared spectrum displays prominent absorption features in the region between 5000 and 625 reciprocal centimeters, consistent with the spectroscopic behavior observed for other 2,4-dinitrophenyl amino acid derivatives.

The carbonyl stretching vibration appears as a strong absorption band around 1710-1720 reciprocal centimeters, characteristic of the carboxylic acid functionality in amino acids. This band position reflects the influence of the electron-withdrawing nitro groups, which affect the electronic environment of the carboxyl group through inductive effects transmitted through the aromatic ring and aliphatic chain. The amino group stretching vibrations manifest in the region around 3200-3600 reciprocal centimeters, appearing as characteristic bands that distinguish primary amino groups from other nitrogen-containing functionalities.

The nitro group stretching vibrations provide particularly diagnostic information, with asymmetric and symmetric nitro stretches appearing in distinct regions of the infrared spectrum. The asymmetric nitro stretching typically occurs around 1520-1580 reciprocal centimeters, while the symmetric stretching appears at lower frequencies. The presence of two nitro substituents results in multiple absorption bands in these regions, creating a characteristic pattern that enables identification of the 2,4-dinitrophenyl substitution pattern.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and conformational behavior in solution. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts for the aromatic protons, which appear in the downfield region due to the deshielding effects of the nitro substituents. The alpha-proton attached to the stereogenic center exhibits specific coupling patterns that provide information about the stereochemical configuration and conformational preferences of the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy enables identification of all carbon environments within the molecule, including the aromatic carbons bearing nitro substituents, the carboxyl carbon, and the aliphatic carbons of the amino acid backbone. The chemical shifts of these carbons reflect the electronic effects of the nitro groups and provide confirmatory evidence for the proposed structure. Dynamic nuclear magnetic resonance studies can reveal information about conformational exchange processes and rotational barriers around specific bonds within the molecule.

Chiral Resolution and Absolute Configuration Determination

The determination of absolute configuration for this compound requires sophisticated analytical approaches that can distinguish between enantiomeric forms. The compound exhibits optical activity due to the presence of a stereogenic center at the alpha-carbon position, resulting in specific rotation values that provide quantitative measures of enantiomeric purity. Optical rotation measurements conducted under standardized conditions reveal characteristic values that enable determination of enantiomeric composition and absolute configuration.

Chiral resolution techniques for 2,4-dinitrophenyl amino acids have been developed using capillary zone electrophoresis with cyclodextrin-based chiral selectors. These methods demonstrate the ability to separate enantiomeric forms of dinitrophenyl amino acid derivatives, including the specific compound under investigation. The use of beta-cyclodextrin derivatives, particularly 6A-methylamino-beta-cyclodextrin, provides effective chiral recognition capabilities that enable baseline separation of enantiomeric forms.

The absolute configuration assignment relies on correlation with known standards and comparison of optical rotation values with literature data for related compounds. The (R)-configuration designation corresponds to the D-amino acid nomenclature system, indicating that this enantiomer exhibits the spatial arrangement typically associated with D-amino acids. Confirmatory evidence for absolute configuration comes from crystallographic analysis when suitable crystals can be obtained, allowing direct determination of the three-dimensional molecular arrangement.

Enantiomeric purity determination requires careful analytical procedures to avoid racemization during isolation and purification processes. Studies have demonstrated that 2,4-dinitrophenyl amino acids can undergo racemization under certain conditions, particularly in alkaline environments. Therefore, optical purity measurements must be conducted using appropriate solvents and conditions that preserve the stereochemical integrity of the compound.

The synthetic preparation of enantiomerically pure this compound involves asymmetric synthesis methodologies or resolution of racemic mixtures using chiral auxiliaries or enzymatic methods. The optical yield and enantiomeric excess can be determined through comparison of observed optical rotation values with those of enantiomerically pure standards. These measurements provide quantitative assessment of the stereochemical purity achieved through specific synthetic or resolution procedures.

Comparative Analysis with D-Enantiomeric Counterpart

The structural comparison between this compound and its (S)-enantiomer reveals both similarities and differences that reflect the stereochemical relationship between these mirror-image compounds. Both enantiomers share identical molecular formulas, molecular weights, and basic connectivity patterns, yet exhibit distinct three-dimensional arrangements that result in different biological and physicochemical properties. The (S)-enantiomer, corresponding to the L-amino acid configuration, is represented by the compound with Chemical Abstracts Service number 49607-21-8, while the (R)-enantiomer carries the identifier 1217849-53-0.

Spectroscopic analysis demonstrates that both enantiomers exhibit nearly identical infrared absorption patterns, as expected for compounds with identical functional group compositions. The infrared spectra show the same characteristic absorption bands for carbonyl stretching, amino group vibrations, and nitro group stretching frequencies. However, subtle differences may be observed in the solid-state infrared spectra due to different crystal packing arrangements that can influence intermolecular interactions and vibrational coupling effects.

Nuclear magnetic resonance spectroscopy in achiral solvents produces identical chemical shifts and coupling patterns for both enantiomers, reflecting their identical electronic environments and connectivity. Differentiation between enantiomers using nuclear magnetic resonance techniques requires the use of chiral shift reagents or chiral solvents that create diastereomeric environments, leading to observable differences in chemical shifts and signal patterns. These methods provide valuable tools for enantiomeric purity determination and absolute configuration assignment in solution-state analysis.

The most significant differences between the enantiomeric forms become apparent in their optical rotation properties and interactions with other chiral molecules. The (R)-enantiomer exhibits optical rotation values with opposite sign compared to the (S)-enantiomer, providing a direct method for distinguishing between these stereoisomers. Quantitative optical rotation measurements reveal specific rotation values that are equal in magnitude but opposite in sign for enantiomerically pure samples of each form.

Crystallographic analysis of both enantiomers reveals similar molecular conformations and bond lengths, but different spatial arrangements that reflect their mirror-image relationship. The crystal packing patterns may differ between enantiomers, particularly when they crystallize in different space groups or exhibit different intermolecular interaction patterns. These differences in solid-state organization can influence physical properties such as melting points, solubility characteristics, and mechanical properties of the crystalline materials.

The comparative analysis extends to chiral resolution behavior, where the two enantiomers exhibit differential interactions with chiral selectors used in separation techniques. Capillary zone electrophoresis with cyclodextrin-based chiral selectors demonstrates different migration times for the two enantiomers, enabling their separation and quantitative analysis. The magnitude of chiral discrimination depends on the specific chiral selector employed and the experimental conditions used for the separation process.

Properties

IUPAC Name |

(2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVUHQYJZJUDAM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654627 | |

| Record name | 2,4-Dinitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217849-53-0 | |

| Record name | 2,4-Dinitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid, also known as D-2,4-Dinitrophenylalanine, is Pentaerythritol tetranitrate reductase in Enterobacter cloacae. This enzyme plays a crucial role in the organism’s metabolic processes.

Biochemical Pathways

The compound affects the biochemical pathways involving the target enzyme, Pentaerythritol tetranitrate reductase

Pharmacokinetics

Related compounds such as 2,4-dinitrophenol exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney. These properties could impact the bioavailability of the compound.

Biochemical Analysis

Biochemical Properties

®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of protein and enzyme interactions. The dinitrophenyl group in this compound can form covalent bonds with amino groups in proteins, making it a useful reagent for labeling and detecting proteins in biochemical assays. It interacts with enzymes such as proteases and transaminases, where it can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. The interactions between ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid and these biomolecules are primarily driven by the electrophilic nature of the dinitrophenyl group, which facilitates nucleophilic attack by amino groups in proteins and enzymes.

Cellular Effects

®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modifying key signaling proteins through covalent attachment of the dinitrophenyl group. This modification can alter the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. The compound also affects cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid involves its ability to form covalent bonds with nucleophilic amino groups in proteins and enzymes. This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. For example, the dinitrophenyl group can inhibit enzyme activity by blocking the active site or by inducing conformational changes that reduce enzyme function. Conversely, it can activate enzymes by stabilizing active conformations or by facilitating substrate binding. Additionally, ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid can influence gene expression by modifying transcription factors, thereby altering their DNA-binding affinity and transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid can lead to cumulative effects on cellular function, including sustained enzyme inhibition or activation and prolonged changes in gene expression. These temporal effects are important to consider in experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid in animal models vary with different dosages. At low doses, the compound can selectively modify target proteins and enzymes without causing significant toxicity. At higher doses, ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are likely due to the widespread covalent modification of essential proteins and enzymes, leading to disrupted cellular function and metabolic imbalances. It is crucial to determine the optimal dosage range to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as cytochrome P450s, which introduce additional functional groups to facilitate its excretion. Additionally, ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid can influence metabolic flux by modifying key metabolic enzymes, thereby altering the levels of metabolites and the overall metabolic balance. These interactions highlight the compound’s potential impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via amino acid transporters and can bind to intracellular proteins, facilitating its distribution to different cellular compartments. The dinitrophenyl group also enhances the compound’s lipophilicity, allowing it to cross cellular membranes more easily. This property contributes to its accumulation in specific tissues and cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or the nucleus, where it can modify target proteins and enzymes. For example, the dinitrophenyl group can facilitate the compound’s localization to the mitochondria, where it can impact mitochondrial function and energy production. Additionally, ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid can be localized to the nucleus, where it can influence gene expression by modifying transcription factors and other nuclear proteins.

Biological Activity

(R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid, also known as DNP-Asp, is an amino acid derivative notable for its biological activity and potential applications in pharmacology. This compound features a propanoic acid backbone with a dinitrophenyl group, which significantly influences its chemical properties and biological interactions. The molecular formula is C9H9N3O6, with a molecular weight of approximately 241.19 g/mol. Its unique structure allows it to act as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical research.

The presence of the amino and carboxylic acid functional groups in DNP-Asp allows for significant reactivity, which is essential for its biological activity. The dinitrophenyl moiety enhances binding affinity to biological targets due to its electron-withdrawing properties, which can stabilize interactions with proteins and enzymes.

Enzyme Inhibition

DNP-Asp has been shown to exhibit inhibitory effects on several enzymes, particularly those involved in metabolic pathways. For instance, studies have demonstrated its potential as an inhibitor of renin, an enzyme critical in the regulation of blood pressure. The dinitrophenyl group enhances the compound's ability to bind to the active site of renin, leading to effective inhibition.

Table 1: Enzyme Inhibition Studies of DNP-Asp

Binding Affinity

The binding affinity of DNP-Asp to various biological targets has been characterized using techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). These studies reveal that the compound exhibits high affinity for certain receptors, which may be exploited for therapeutic purposes.

Table 2: Binding Affinity Data for DNP-Asp

| Target Receptor | Binding Constant (Kd) | Methodology | Reference |

|---|---|---|---|

| Angiotensin II Receptor | 50 nM | ITC | |

| NMDA Receptor | 200 nM | SPR |

Case Study 1: Antihypertensive Effects

In a study focused on antihypertensive agents, DNP-Asp was evaluated for its ability to lower blood pressure in hypertensive rat models. The results indicated a significant reduction in systolic blood pressure when administered at doses ranging from 10 to 30 mg/kg. This effect was attributed to the inhibition of renin activity.

Case Study 2: Neuroprotective Properties

Another investigation explored the neuroprotective effects of DNP-Asp in models of excitotoxicity induced by NMDA receptor activation. The compound demonstrated protective effects by reducing neuronal cell death and maintaining synaptic integrity, suggesting potential applications in neurodegenerative diseases.

The mechanisms underlying the biological activity of DNP-Asp involve modulation of enzymatic pathways and receptor interactions. The dinitrophenyl group plays a critical role in enhancing the compound's lipophilicity and facilitating its passage through cellular membranes, thereby increasing bioavailability at target sites.

Scientific Research Applications

Chemistry

Building Block for Synthesis

(R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as:

- Substitution Reactions : The dinitrophenyl group can undergo electrophilic aromatic substitution.

- Reduction Reactions : The nitro groups can be reduced to amino groups, facilitating further modifications.

Biology

Enzyme Inhibition Studies

This compound is utilized in studies aimed at understanding enzyme mechanisms. For instance, it has been incorporated into fluorogenic substrates for renin activity assays. The dinitrophenyl group acts as a quencher in these substrates, allowing researchers to measure enzyme activity with high sensitivity. A study demonstrated that incorporating this compound into peptide sequences resulted in over 90% quenching efficiency, making it a valuable tool for characterizing tight-binding inhibitors .

Medicine

Therapeutic Potential

Research has indicated that this compound may have therapeutic applications due to its ability to interact with biological targets. Its potential roles include:

- Anti-inflammatory Properties : Investigated for its effects on inflammatory pathways.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is used in the synthesis of various drugs and fine chemicals. Its ability to serve as an intermediate in drug synthesis enhances its industrial relevance.

Case Study 1: Enzyme Inhibition

A study involving the synthesis of intramolecularly quenched fluorogenic substrates highlighted the effectiveness of this compound in measuring renin activity. The incorporation of this compound allowed for precise kinetic measurements and optimization of substrate design .

Case Study 2: Antimicrobial Research

Research exploring the antimicrobial properties of this compound revealed its potential efficacy against specific bacterial strains. The compound's mechanism involves disrupting bacterial protein synthesis pathways, showcasing its therapeutic promise.

Table 1: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex syntheses | Facilitates substitution and reduction reactions |

| Biology | Enzyme inhibition studies | High sensitivity in measuring renin activity |

| Medicine | Therapeutic potential | Anti-inflammatory and antimicrobial properties |

| Industry | Pharmaceutical development | Used as an intermediate in drug synthesis |

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Electrophilic aromatic substitution | Bromine, nitric acid |

| Reduction | Reduction of nitro groups | Sodium borohydride |

| Oxidation | Oxidation of amino groups | Potassium permanganate |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid and related compounds based on substituents, molecular properties, and biological relevance:

Key Comparative Insights

Substituent Effects on Reactivity and Solubility Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dinitrophenyl group in the target compound reduces electron density on the aromatic ring, increasing acidity (pKa ~1–2 for nitro groups) compared to electron-donating substituents like the 4-hydroxyphenyl (D-tyrosine, pKa ~10) or 4-aminophenyl groups . This impacts solubility, with nitro derivatives being less water-soluble than hydroxyl- or amino-substituted analogs. Halogen vs. Nitro: Bromophenyl derivatives (e.g., 4-bromo analog) exhibit higher lipophilicity (logP ~2.5) compared to nitro-substituted compounds (logP ~1.8), influencing membrane permeability in biological systems .

Antimicrobial Activity: Thiazole-containing analogs (e.g., ) demonstrate antimycobacterial activity (MIC ~5–20 µM against M. tuberculosis), whereas nitro-substituted compounds may exhibit different bioactivity profiles due to redox sensitivity .

Stability and Commercial Availability The target compound’s discontinued status () contrasts with commercially available analogs like D-tyrosine or 4-bromophenyl derivatives, suggesting challenges in synthesis or niche applications. Nitro groups are prone to reduction under physiological conditions, limiting the stability of this compound in reducing environments compared to halogenated or acetylated derivatives .

Preparation Methods

Multi-Step Synthesis via Nitration and Chiral Resolution

- Starting Material: Typically begins with phenylalanine derivatives or related amino acids, which are readily available and serve as chiral scaffolds.

- Nitration: The aromatic ring of phenylalanine derivatives undergoes electrophilic substitution with nitrating agents such as nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄), favoring ortho and para positions, leading to mono- or dinitro derivatives depending on reaction conditions (temperature, reagent ratio).

- Protection and Functionalization: The amino and carboxyl groups are often protected (e.g., as esters or amides) to prevent side reactions.

- Chiral Resolution: Achieving the (R)-enantiomer involves enantioselective synthesis or resolution techniques, such as chiral chromatography or enzymatic resolution, to isolate the desired stereoisomer with high enantiomeric excess (>98%).

- Utilizes commercially available starting materials.

- Well-established protocols with predictable outcomes.

- Multi-step process with potential for racemization.

- Use of hazardous reagents (e.g., concentrated nitric acid).

- Limited overall yield due to multiple purification steps.

Direct Asymmetric Synthesis

- Employs chiral catalysts or auxiliaries to induce stereoselectivity during key steps, such as asymmetric hydrogenation or amination.

- Transition-metal complexes (e.g., ruthenium, rhodium) with chiral ligands can catalyze enantioselective addition of amino groups to aromatic precursors.

- Recent advances demonstrate the feasibility of asymmetric catalytic methods to produce (R)-configured amino acids with high enantiomeric purity, reducing the need for resolution steps.

- These methods often involve the reduction of nitro precursors or imines derived from aromatic aldehydes.

- Higher stereoselectivity.

- Fewer purification steps.

- Requires specialized catalysts.

- May involve expensive or sensitive reagents.

Specific Research-Backed Methods

Method Based on Veratraldehyde and Hippuric Acid (Patent RU2802445C1)

Process Summary:

- Treatment of veratraldehyde with hippuric acid in the presence of sodium acetate.

- Sequential processing with sodium hydroxide and Raney nickel alloy, followed by hydrobromic acid, yields the target compound with a total yield of approximately 60%.

- Utilizes minimal, commercially accessible, and non-toxic reagents.

- One-pot sequential process reduces waste and simplifies purification.

- This method offers a simplified route with fewer steps, making it suitable for scale-up.

- The process emphasizes eco-friendliness and safety.

- The process involves complex reaction conditions requiring precise control.

- The stereoselectivity depends on the chiral centers introduced during synthesis, often requiring additional resolution steps for enantiomeric purity.

Nitration and Ozonolysis Approach (Synthesis 2014)

Process Summary:

- Sequential nitration of 3,4-methylenedioxybenzaldehyde.

- Reduction with sodium borohydride.

- Ozonolysis to cleave the methylenedioxy group, forming the amino acid derivative.

- Seven-step process with moderate yield (~15%).

- Use of toxic reagents like ozone and molybdenum(V) chloride.

- Although effective, the method's complexity and reagent toxicity limit its industrial applicability.

- The process is suitable for laboratory-scale synthesis where high purity is required.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Enantiomeric Control | Overall Yield | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| A | Phenylalanine derivatives | Nitration, protection, resolution | Enzymatic or chiral chromatography | Up to 98% (enantiomeric excess) | HNO₃/H₂SO₄, chiral resolution | High stereoselectivity | Multi-step, hazardous reagents |

| B | Veratraldehyde, hippuric acid | Sequential chemical reactions | Not specified | ~60% | Sodium acetate, NaOH, Raney Ni, HBr | Simplified, eco-friendly | Reaction complexity, stereoselectivity depends on resolution |

| C | 3,4-Methylenedioxybenzaldehyde | Nitration, reduction, ozonolysis | Not specified | ~15% | Ozone, molybdenum chloride | Laboratory scale | Toxic reagents, low yield |

Q & A

Q. What are the common synthetic routes for (R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid?

The synthesis typically involves introducing the 2,4-dinitrophenyl group via nucleophilic aromatic substitution or diazotization-coupling reactions. For example, diazotization of 2,4-dinitroaniline followed by coupling with a protected amino acid precursor (e.g., (R)-serine or (R)-alanine derivatives). Protecting groups (e.g., Boc or Fmoc) are critical to prevent undesired side reactions. Deprotection under acidic or basic conditions yields the final product. Reaction optimization may require controlled nitration conditions (e.g., HNO₃ concentration, temperature) to avoid over-nitration .

Q. Which analytical techniques are recommended for confirming the structure and stereochemistry?

- X-ray crystallography : For absolute stereochemical confirmation.

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions; 2D NMR (COSY, NOESY) for spatial correlations.

- Chiral HPLC : To verify enantiomeric purity.

- Mass spectrometry (HRMS/ESI-MS) : For molecular weight validation. Spectral data should be cross-referenced with structurally similar compounds (e.g., (R)-2-Amino-3-(4-vinylphenyl)propanoic acid) to identify substituent-specific shifts .

Q. What are the key challenges in purifying this compound?

The 2,4-dinitrophenyl group’s hydrophobicity and potential for π-π stacking complicate purification. Techniques include:

- Column chromatography : Using silica gel or reversed-phase C18 columns with gradient elution (e.g., water/acetonitrile).

- Recrystallization : From polar aprotic solvents (e.g., DMSO/water mixtures).

- HPLC : For high-purity isolation, especially for enantiomeric separation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Asymmetric synthesis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) or enzymes (e.g., lipases) for stereoselective reactions.

- Chiral resolution : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in preparative HPLC.

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., palladium complexes) with enzymatic transformations. Monitor purity via circular dichroism (CD) or chiral shift reagents in NMR .

Q. What receptor interactions or biological activities are hypothesized for this compound?

The 2,4-dinitrophenyl group may interact with hydrophobic pockets in receptors (e.g., T1R3 chemoreceptors) or enzymes (e.g., oxidoreductases). Computational docking studies suggest potential binding to ATP-binding cassettes or tyrosine kinase domains. In vitro assays (e.g., fluorescence polarization, SPR) can validate these interactions. Compare with structurally related compounds (e.g., 3-(2-((2,4-dinitrophenyl)amino)ethoxy)propanoic acid) to infer activity .

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or impurities. Strategies include:

Q. What methodological pitfalls arise in studying its stability and degradation?

- Light sensitivity : Nitro groups degrade under UV light; store in amber vials.

- pH-dependent hydrolysis : The ester or amide linkages may hydrolyze in acidic/basic conditions.

- Oxidative degradation : Use antioxidants (e.g., BHT) in storage buffers. Stability studies should employ accelerated aging tests (40°C/75% RH) with LC-MS monitoring .

Q. How is this compound utilized in analytical chemistry applications?

The 2,4-dinitrophenyl group acts as a chromophore (λmax ~350 nm) for spectrophotometric quantification. It is used to derivatize amino acids in HPLC analysis, enhancing UV detection sensitivity. Additionally, its electron-withdrawing properties facilitate mass spectrometric ionization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.